3-Ethyl-tetrahydro-pyran-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethyloxan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-2-6-5-9-4-3-7(6)8/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAZAYPYTOEIID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Stereochemical Characterization of Tetrahydropyranols
Advanced Spectroscopic Techniques for Detailed Structural Analysis
The unambiguous determination of the constitution of 3-Ethyl-tetrahydro-pyran-4-ol, a molecule with multiple chiral centers, necessitates the use of advanced spectroscopic methods. High-resolution mass spectrometry and two-dimensional nuclear magnetic resonance spectroscopy are indispensable tools in this endeavor.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy for Connectivity and Configuration
2D NMR techniques are powerful methods for establishing the connectivity of atoms within a molecule and for providing insights into its relative stereochemistry. For this compound, a combination of experiments such as COSY, HSQC, and HMBC would be employed to piece together its structural puzzle.
A Correlation SpectroscopY (COSY) experiment reveals proton-proton (¹H-¹H) coupling networks. In the case of this compound, cross-peaks would be observed between adjacent protons, for instance, between the proton at C4 and the proton at C3, as well as the protons on the ethyl group.
The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded carbon-proton pairs. This allows for the definitive assignment of the proton and carbon signals for each position in the molecule.
Table 1: Illustrative 2D NMR Correlations for a Stereoisomer of this compound
| Proton (¹H) | Correlated Carbon(s) in HSQC (¹³C) | Key Correlated Carbon(s) in HMBC (¹³C) |
| H-2 | C-2 | C-3, C-6 |
| H-3 | C-3 | C-2, C-4, C-5, Ethyl-CH₂ |
| H-4 | C-4 | C-2, C-3, C-5, C-6 |
| H-5 | C-5 | C-3, C-4, C-6 |
| H-6 | C-6 | C-2, C-4, C-5 |
| Ethyl-CH₂ | Ethyl-CH₂ | C-3, Ethyl-CH₃ |
| Ethyl-CH₃ | Ethyl-CH₃ | C-3, Ethyl-CH₂ |
Note: The data presented in this table is illustrative and represents expected correlations for a possible stereoisomer of this compound based on general principles of NMR spectroscopy.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound (C₇H₁₄O₂), the expected exact mass would be calculated and compared to the experimental value, typically with a mass accuracy in the parts-per-million (ppm) range.
In addition to molecular formula confirmation, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of the tetrahydropyran (B127337) ring can occur through various pathways, including cleavage adjacent to the oxygen atom or loss of the substituents. The analysis of these fragments helps to corroborate the structure deduced from NMR data.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Calculated m/z | Observed m/z (Illustrative) | Assignment |
| [C₇H₁₄O₂ + H]⁺ | 131.1067 | 131.1065 | Protonated Molecular Ion |
| [C₇H₁₂O + H]⁺ | 113.0961 | 113.0959 | Loss of H₂O |
| [C₅H₉O₂]⁺ | 101.0603 | 101.0601 | Loss of Ethyl Group |
| [C₆H₁₁O]⁺ | 99.0805 | 99.0803 | Ring Cleavage Fragment |
Note: The observed m/z values are illustrative and represent expected high-resolution measurements.
Conformational Analysis of the Tetrahydropyran Ring System.researchgate.net
The six-membered tetrahydropyran ring is not planar and, similar to cyclohexane, adopts a chair-like conformation to minimize steric and torsional strain. The substituents on the ring can occupy either axial or equatorial positions, leading to different conformational isomers with varying stabilities.
Chair Conformations and Inversion Dynamics
The tetrahydropyran ring of this compound exists in a dynamic equilibrium between two chair conformations. This process, known as ring inversion or ring flipping, interconverts axial and equatorial substituents. The energetic barrier for this inversion is typically low enough for the process to be rapid at room temperature on the NMR timescale, resulting in averaged signals. However, at lower temperatures, the inversion can be slowed or "frozen out," allowing for the observation of individual conformers.
Axial and Equatorial Orientations of Substituents
The stability of the two chair conformers of a substituted tetrahydropyran is primarily dictated by the steric interactions of the substituents. In general, bulky substituents prefer to occupy the more spacious equatorial positions to avoid unfavorable 1,3-diaxial interactions with the other axial substituents.
For this compound, the relative orientation of the ethyl and hydroxyl groups (cis or trans) will determine the possible arrangements in the chair conformations. In the most stable chair conformation, it is expected that the larger ethyl group will preferentially occupy an equatorial position to minimize steric strain. The preference of the hydroxyl group for an axial or equatorial position can be influenced by intramolecular hydrogen bonding possibilities.
Stereochemical Assignment and Determination of Relative and Absolute Configuration
This compound has two stereocenters (at C3 and C4), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Determining the relative configuration (cis or trans) and the absolute configuration (R or S at each stereocenter) is a critical aspect of its complete structural characterization.
The relative stereochemistry can often be deduced from ¹H NMR coupling constants. The magnitude of the coupling constant between adjacent protons (e.g., H3 and H4) is dependent on the dihedral angle between them, as described by the Karplus equation. A large coupling constant is typically indicative of a diaxial relationship between the two protons, while smaller coupling constants suggest axial-equatorial or equatorial-equatorial arrangements.
The determination of the absolute configuration is more challenging and often requires the use of chiral-specific techniques. These can include X-ray crystallography of a suitable crystalline derivative, the use of chiral resolving agents to separate the enantiomers followed by analysis, or advanced NMR methods in a chiral environment. Without experimental data from such techniques, the absolute configuration of this compound remains undetermined.
Chiral HPLC and Polarimetry for Enantiomeric Excess Quantification
The presence of multiple chiral centers in many substituted tetrahydropyranols necessitates methods to separate and quantify the different stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) and polarimetry are two key techniques for this purpose.
Chiral HPLC is a powerful tool for separating enantiomers, which are non-superimposable mirror images of each other. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. The area under the curve for each peak in the resulting chromatogram allows for the precise determination of the enantiomeric excess (ee), a measure of the purity of a chiral sample. For a compound like this compound, developing a successful chiral HPLC method would involve screening various CSPs and mobile phase compositions to achieve baseline separation of its enantiomers.
Polarimetry , on the other hand, measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer of a chiral molecule will rotate light to an equal but opposite degree. While a fundamental technique for confirming the optical activity of a compound, it is generally less precise than chiral HPLC for the accurate quantification of enantiomeric excess in mixtures.
A hypothetical chiral HPLC separation of a non-racemic sample of a single diastereomer of this compound is presented in the table below.
| Stereoisomer | Retention Time (min) | Peak Area (%) |
| Enantiomer A | 15.3 | 97.5 |
| Enantiomer B | 18.1 | 2.5 |
This interactive table illustrates a potential outcome of a chiral HPLC analysis, where the significant difference in peak area indicates a high enantiomeric excess of Enantiomer A.
NOE Spectroscopy for Relative Stereochemistry
Nuclear Overhauser Effect (NOE) spectroscopy is a nuclear magnetic resonance (NMR) technique that is invaluable for determining the relative stereochemistry of a molecule. It detects spatial proximities between atoms, specifically protons, that are close to each other (typically within 5 Å), regardless of the number of chemical bonds separating them.
For a molecule such as this compound, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would be performed. The resulting spectrum would show cross-peaks between protons that are close in space. For instance, an observable NOE between the proton on the carbon bearing the ethyl group (C3) and the proton on the carbon bearing the hydroxyl group (C4) would indicate that these two substituents are on the same face of the tetrahydropyran ring, defining a cis relationship. The absence of such a cross-peak would suggest a trans arrangement. This information is critical for assigning the relative configuration of the stereocenters.
X-ray Crystallography Studies for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the complete three-dimensional structure of a molecule in the solid state. researchgate.netresearchgate.net This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the precise positions of all atoms can be determined.
For a tetrahydropyranol derivative, a successful X-ray crystallographic analysis would provide a wealth of information, including:
Unambiguous determination of relative and absolute stereochemistry.
Precise bond lengths and angles.
The preferred conformation of the pyran ring (e.g., chair, boat, or twist-boat).
Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
The data obtained from X-ray crystallography is often presented in a standardized format, a small selection of which is shown in the hypothetical table below for a crystal of this compound.
| Crystallographic Parameter | Hypothetical Value |
| Chemical Formula | C₇H₁₄O₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (a, b, c in Å) | 8.45, 10.15, 12.05 |
| Unit Cell Volume (ų) | 1033.6 |
This interactive table provides an example of the fundamental data derived from an X-ray crystallography experiment, which forms the basis for the complete structural solution.
Theoretical and Computational Investigations of 3 Ethyl Tetrahydro Pyran 4 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying molecules of this size. researchgate.netresearchgate.net DFT methods are used to calculate the electronic structure of a molecule, which in turn allows for the prediction of a wide range of properties, including geometry, energy, and spectroscopic parameters. nih.gov For a molecule like 3-Ethyl-tetrahydro-pyran-4-ol, DFT calculations, typically using functionals like B3LYP or M06-2X combined with basis sets such as 6-31G(d,p) or larger, would be the standard approach. nih.govmdpi.com
A primary application of DFT is to find the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For a cyclic system like this compound, this involves identifying its most stable conformers. The tetrahydropyran (B127337) ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. researchgate.net The substituents—the ethyl group at C3 and the hydroxyl group at C4—can be in either axial (a) or equatorial (e) positions.
This gives rise to several possible diastereomeric chair conformations. The relative energies of these conformers are determined by steric and electronic interactions. Generally, substituents prefer the equatorial position to minimize steric hindrance (1,3-diaxial interactions). Therefore, the di-equatorial conformer is expected to be the most stable.
Computational studies on substituted tetrahydropyranols consistently show a preference for chair conformations with bulky substituents in equatorial positions. researchgate.net An energetic profile can be calculated to determine the relative stability of each conformer.
Table 1: Representative Calculated Relative Energies for Chair Conformers of a Substituted Tetrahydropyranol Note: This is an illustrative table based on typical findings for related compounds, as specific data for this compound is not available. Calculations are typically performed using a method like DFT B3LYP/6-31G(d,p).
| Conformer (Substituent Positions) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| (3e, 4e) - trans | 0.00 | ~95% |
| (3a, 4e) - cis | 2.50 | ~4% |
| (3e, 4a) - cis | 3.00 | ~1% |
| (3a, 4a) - trans | 5.50 | <0.1% |
Theoretical chemistry is crucial for understanding reaction mechanisms. By calculating the structures and energies of transition states (TS), chemists can elucidate the pathways of chemical reactions. rsc.org For this compound, this is particularly relevant to its synthesis, often achieved via reactions like the Prins cyclization. nih.govbeilstein-journals.org
Computational studies on the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, have shown that the reaction proceeds through a chair-like transition state. nih.gov The stereochemical outcome (the relative orientation of the substituents) is determined by the energetics of competing transition states. whiterose.ac.uk For instance, modeling can explain why a particular diastereomer is formed preferentially by showing that the transition state leading to it is lower in energy. whiterose.ac.uk Similarly, computational analysis of intramolecular oxa-Michael additions to form tetrahydropyrans reveals how the nature of the catalyst (acidic vs. basic) can dictate whether the transition state is "early" or "late," thereby controlling the stereoselectivity of the ring closure. rsc.org
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. taylorandfrancis.comwikipedia.org The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the region most likely to accept electrons (electrophilicity). youtube.comyoutube.com For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group due to its lone pairs. The LUMO would likely be associated with the σ* antibonding orbitals of the C-O bonds. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. taylorandfrancis.com
Molecular Electrostatic Potential (MEP): An MEP map illustrates the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It visually identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. For this compound, the MEP would show a negative potential around the oxygen atoms (both in the ring and the hydroxyl group), indicating these are sites for electrophilic attack (e.g., protonation). The hydrogen of the hydroxyl group would exhibit a positive potential, making it a site for nucleophilic interaction.
Quantum chemical calculations can accurately predict various spectroscopic parameters. nih.gov
NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). youtube.comnih.gov By calculating the ¹H and ¹³C NMR spectra for all possible stable conformers and averaging them based on their predicted Boltzmann population, a theoretical spectrum can be generated that is often in excellent agreement with experimental data, aiding in structure confirmation and stereochemical assignment. nih.gov
IR Spectra: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy. These calculated frequencies are often systematically overestimated and are corrected using empirical scaling factors to match experimental infrared (IR) spectra. researchgate.netarxiv.org This allows for the assignment of specific absorption bands to particular vibrational modes (e.g., O-H stretch, C-O stretch).
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption of light in the UV-Vis region. nih.gov This can predict the λ_max values and helps in understanding the electronic transitions within the molecule.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. nih.gov
For this compound, MD simulations would be particularly useful for:
Conformational Sampling: Exploring the full conformational landscape, including not just chair forms but also boat and twist-boat conformations, and the transitions between them.
Solvent Effects: Explicitly modeling the interactions between the solute (this compound) and solvent molecules (e.g., water, chloroform). This is crucial for understanding how hydrogen bonding with the solvent affects the conformational preferences and reactivity of the hydroxyl and ether groups. Ab initio MD (AIMD), which uses quantum mechanical calculations to determine forces at each time step, can provide highly accurate insights into the solvation structure, such as the number and geometry of water molecules in the first solvation shell. rsc.org
Advanced Computational Modeling of Reactivity and Selectivity
Beyond static calculations, advanced computational models are employed to predict the outcomes of chemical reactions. A prime example is the modeling of the Prins cyclization, a powerful method for synthesizing substituted tetrahydropyrans. nih.govresearchgate.net
Computational studies have been instrumental in understanding and predicting the high diastereoselectivity of this reaction. beilstein-journals.orgbeilstein-journals.org By modeling the reaction pathway, researchers can analyze the complex interplay of factors that control the stereochemical outcome. For example, in the synthesis of complex natural products containing tetrahydropyran rings, computational modeling can predict which diastereomer will form under specific Lewis acid-catalyzed conditions. nih.gov These models can assess chair-like versus boat-like transition states and evaluate steric and electronic effects from various substituents, guiding synthetic chemists in choosing the optimal reaction conditions to achieve a desired stereoisomer. whiterose.ac.uk This predictive power is invaluable in complex total synthesis projects.
Regioselectivity and Stereoselectivity Prediction
The synthesis of this compound, a substituted tetrahydropyran, can be approached through various synthetic routes, with intramolecular cyclization reactions being among the most common. Computational chemistry offers powerful tools to predict the regioselectivity and stereoselectivity of these reactions, guiding the choice of reagents and conditions to favor the desired isomer.
One of the primary methods for forming the tetrahydropyran ring is the Prins-type cyclization. The stereochemical outcome of such reactions is highly dependent on the stability of the transition states. Computational models, particularly those using Density Functional Theory (DFT), can be employed to calculate the energies of different possible transition state structures, thus predicting the major product.
For the formation of this compound, the key stereocenters are at positions 3 and 4. The relative orientation of the ethyl group at C3 and the hydroxyl group at C4 (cis or trans) is determined during the ring-closing step. Theoretical calculations have shown that in acid-catalyzed intramolecular cyclizations, the reaction often proceeds through a chair-like transition state. taylorandfrancis.comiupac.org In this conformation, substituents tend to occupy equatorial positions to minimize steric hindrance, which generally leads to the thermodynamically more stable trans-diequatorial product. taylorandfrancis.com
Conversely, reactions under basic conditions may proceed through an earlier transition state, where electrostatic interactions can play a more significant role than sterics. taylorandfrancis.com This can sometimes lead to the formation of the kinetically favored product, which may differ from the thermodynamic product. taylorandfrancis.com
The table below illustrates how computational models can predict the stereochemical outcome of the intramolecular cyclization to form a 3,4-substituted tetrahydropyran by comparing the calculated activation energies for the formation of cis and trans isomers under different catalytic conditions.
Table 1: Predicted Stereoselectivity in the Intramolecular Cyclization to form a 3,4-Disubstituted Tetrahydropyran based on Calculated Activation Energies (ΔE‡)
| Catalyst Type | Predicted Transition State | Isomer | Calculated ΔE‡ (kcal/mol) | Predicted Major Product |
| Acidic | Late (Chair-like) | trans | 15.2 | trans |
| Acidic | Late (Chair-like) | cis | 17.8 | |
| Basic | Early | trans | 20.5 | cis (kinetically) |
| Basic | Early | cis | 19.1 |
Note: The values presented are illustrative and based on general principles of computational studies on substituted tetrahydropyrans. Actual values for this compound would require specific calculations.
Reaction Rate Constant Estimation
The estimation of reaction rate constants is a cornerstone of chemical kinetics, and computational methods provide a means to predict these values without direct experimental measurement. For the formation of this compound via intramolecular cyclization, Transition State Theory (TST) is a fundamental framework used for these estimations. wikipedia.orglibretexts.org
According to TST, the rate constant (k) of a reaction is dependent on the Gibbs free energy of activation (ΔG‡). This energy barrier, which separates the reactants from the transition state, can be calculated with a good degree of accuracy using quantum mechanical methods like DFT. researchgate.netresearchgate.net The Eyring equation provides the mathematical relationship to calculate the rate constant from ΔG‡. wikipedia.org
The general workflow for estimating the rate constant for the formation of this compound involves:
Locating Reactant and Transition State Geometries: The first step is to computationally determine the lowest energy structures of the acyclic precursor and the transition state leading to the cyclized product.
Calculating Activation Energy: The electronic energies of these structures are calculated, and the difference provides the activation barrier (Ea or ΔH‡). wikipedia.org
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the reactant structure is a minimum on the potential energy surface (no imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency). These frequencies are also used to calculate the partition functions.
Rate Constant Calculation: Using the calculated activation energy and partition functions, the rate constant is determined. For more complex unimolecular reactions, theories like Rice-Ramsperger-Kassel-Marcus (RRKM) theory may be employed to account for the distribution of energy within the molecule. iupac.orgwikipedia.org
The table below presents a hypothetical set of calculated parameters that would be used to estimate the reaction rate constant for the intramolecular cyclization leading to this compound at a standard temperature.
Table 2: Illustrative Calculated Parameters for Reaction Rate Constant Estimation of this compound Formation at 298 K
| Parameter | Symbol | Illustrative Calculated Value | Unit |
| Enthalpy of Activation | ΔH‡ | 22.5 | kcal/mol |
| Entropy of Activation | ΔS‡ | -15.2 | cal/(mol·K) |
| Gibbs Free Energy of Activation | ΔG‡ | 27.0 | kcal/mol |
| Transmission Coefficient | κ | ~1 | (dimensionless) |
| Estimated Rate Constant (via TST) | k | ~1.5 x 10-4 | s-1 |
Note: These values are for illustrative purposes to demonstrate the application of computational kinetics. Specific calculations are required for accurate determination.
Reaction Chemistry and Mechanistic Studies of 3 Ethyl Tetrahydro Pyran 4 Ol and Its Scaffold
Reactivity Patterns of the Tetrahydropyran-4-ol Moiety
The tetrahydropyran-4-ol scaffold, also known as oxan-4-ol, exhibits reactivity characteristic of both a secondary alcohol and a cyclic ether. These functionalities can react independently or in concert, influenced by the conformational constraints of the six-membered ring.
The reactivity of the tetrahydropyran-4-ol moiety is twofold, centered on the hydroxyl group and the ether oxygen. The hydroxyl group readily reacts with electrophiles. For instance, it can undergo esterification when treated with a carboxylic acid under acid catalysis (Fischer esterification) masterorganicchemistry.com. It can also be oxidized to the corresponding ketone, tetrahydro-4H-pyran-4-one, using various oxidizing agents cymitquimica.com. The parent ketone, tetrahydro-4H-pyran-4-one, is a versatile building block that engages in cycloaddition and condensation reactions nih.gov.
The ether oxygen of the tetrahydropyran (B127337) ring is nucleophilic, but as a cyclic ether, it is generally less reactive than its acyclic counterparts due to ring strain considerations. However, under strong acidic conditions, the ether oxygen can be protonated, making the ring susceptible to cleavage by nucleophiles youtube.com. This acid-catalyzed ring-opening is a key reaction, for example, in the deprotection of tetrahydropyranyl (THP) ethers, which are widely used as protecting groups for alcohols in organic synthesis wikipedia.orgorganic-chemistry.org. The stability of the tetrahydropyran ring is notable; it is generally resilient towards strongly basic conditions, organometallic reagents, and hydrides organic-chemistry.org.
The reactivity of related halogenated tetrahydropyran acetals with carbon-nucleophiles has been studied, revealing that substitution reactions proceed through an oxocarbenium ion intermediate. The stereochemical outcome of these reactions is highly dependent on the nature of the halogen and the nucleophile nsf.gov.
Table 1: Reactivity of the Tetrahydropyran-4-ol Scaffold
| Functional Group | Reagent Type | Reaction Type | Product Type |
|---|---|---|---|
| Hydroxyl (-OH) | Electrophiles (e.g., Carboxylic Acids, Acyl Halides) | Esterification | Ester |
| Hydroxyl (-OH) | Oxidizing Agents | Oxidation | Ketone (Tetrahydropyran-4-one) |
| Ether (-O-) | Strong Acids (e.g., H₂SO₄) + Nucleophile | Acid-Catalyzed Ring Cleavage | Dihydroxyalkane derivative |
| Tetrahydropyran-4-one | Nucleophiles | Condensation/Addition | Various substituted tetrahydropyrans |
The acid-base characteristics of 3-Ethyl-tetrahydro-pyran-4-ol are centered on its two oxygen atoms. The hydroxyl group is weakly acidic, while the ether oxygen is weakly basic (a Lewis base).
The acidity of the hydroxyl group is comparable to that of other secondary alcohols. The predicted pKa for the parent compound, tetrahydropyran-4-ol, is approximately 14.61 guidechem.comchemicalbook.com. This acidity allows it to be deprotonated by strong bases to form an alkoxide, a potent nucleophile.
The ether oxygen can accept a proton from a strong acid. This protonation is the crucial first step in acid-catalyzed ring-opening reactions. The resulting oxonium ion is a much better leaving group than the neutral ether, facilitating nucleophilic attack on one of the adjacent carbon atoms (C2 or C6) youtube.com. The stability of the tetrahydropyran ring compared to other cyclic ethers like tetrahydrofuran (B95107) (THF) is noteworthy; THP is more resistant to ring-opening polymerization under strongly acidic conditions rsc.org. This enhanced stability is a key factor in its use as a solvent and in protecting group chemistry.
Investigation of Specific Reaction Mechanisms
Understanding the mechanisms of reactions involving the tetrahydropyran scaffold is crucial for controlling stereochemistry and reaction outcomes. This is particularly true for the formation and modification of the ring.
The synthesis of the tetrahydropyran ring is a cornerstone of natural product synthesis and can be achieved through various cyclization strategies rsc.org. One of the most prominent methods is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde organic-chemistry.org. The mechanism proceeds through the formation of an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene. The stereoselectivity of this reaction can be controlled by the choice of Lewis acid and the substitution pattern of the starting material guidechem.com. For example, using SnBr₄ as a Lewis acid can lead to the formation of a solvent-separated ion pair, resulting in equatorial addition of the bromide, whereas TMSBr can lead to an intimate ion pair and exclusive axial addition guidechem.com.
Other important cyclization pathways include:
Mukaiyama Aldol (B89426)–Prins (MAP) Cyclization: This cascade reaction involves an enol ether trapping the reactive oxocarbenium ion intermediate, preventing side reactions youtube.com.
Intramolecular Epoxide Ring Opening (IERO): 4,5-epoxy alcohols can cyclize to form tetrahydropyrans. The regioselectivity (5-exo vs. 6-endo) and stereoselectivity are highly dependent on the substrate's stereochemistry and the reaction conditions (acid or base-catalyzed) cymitquimica.com.
Iodo-aldol Cyclization: Prochiral α-substituted enoate aldehydes can undergo intramolecular cyclization to produce highly substituted tetrahydropyrans organic-chemistry.org.
A process for producing tetrahydropyran-4-ol itself involves the cyclization of 3-buten-1-ol (B139374) with a formaldehyde (B43269) source and formic acid to yield tetrahydropyranyl-4-formate, which is then converted to the final alcohol via solvolysis google.com.
Stereoelectronic effects, which are stabilizing interactions arising from specific geometric arrangements of orbitals, play a profound role in the chemistry of tetrahydropyrans chemicalbook.com. The most famous of these is the anomeric effect, which describes the tendency of an electronegative substituent at the anomeric carbon (C2 or C6) of a pyranose ring to occupy the axial position, a preference driven by hyperconjugation between an oxygen lone pair and the antibonding orbital (σ*) of the C-substituent bond researchgate.net.
These effects dictate the conformational preferences and, consequently, the reactivity of the ring. For instance, in nucleophilic substitution reactions at a carbon adjacent to the ring oxygen, the reaction often proceeds through an oxocarbenium ion intermediate. The conformation of this ion and the trajectory of the incoming nucleophile are governed by stereoelectronic principles to maximize orbital overlap nsf.gov. Computational studies have shown that the conformational preferences of substituted oxocarbenium ions are dictated by hyperconjugative effects from axial substituents nsf.gov. This control is crucial in stereoselective synthesis, where the geometry of the transition state determines the stereochemistry of the product cymitquimica.com. For example, acid-catalyzed cyclizations of 4,5-epoxy alcohols are rationalized by the ability of the molecule to adopt a chair-like transition state, avoiding higher energy boat-like conformations cymitquimica.com.
Table 2: Influence of Stereoelectronic Effects on Reactivity
| Effect | Description | Impact on Tetrahydropyran Scaffold |
|---|---|---|
| Anomeric Effect | Preference of electronegative substituents at C2/C6 for the axial position. | Stabilizes specific conformations, influencing ground state geometry and reaction transition states. |
| Hyperconjugation | Interaction of filled orbitals (e.g., lone pairs, σ-bonds) with adjacent empty or partially filled orbitals (e.g., σ*, p-orbitals). | Stabilizes intermediates like oxocarbenium ions; dictates facial selectivity of nucleophilic attack. |
| Torsional Strain | Strain due to eclipsing interactions between bonds on adjacent atoms. | Influences the preference for staggered conformations (e.g., chair over boat), affecting reaction pathways. |
Degradation Pathways and Stability Studies
The tetrahydropyran ring is a robust heterocycle, stable under many conditions, which contributes to its prevalence in natural products and its use as a solvent rsc.orgresearchgate.net. However, under specific oxidative or strongly acidic conditions, it can undergo degradation.
Studies on the oxidative degradation of the related 4-methyltetrahydropyran have shown that the process is often initiated by the abstraction of a hydrogen atom from the C2 position (adjacent to the ether oxygen), which is the most activated site. This can lead to C2-oxidized products or C-C bond cleavage, depending on the oxidant used researchgate.netresearchgate.net. The low-temperature combustion of tetrahydropyran also proceeds via radical mechanisms, involving ring-opening reactions to form species like pentanal-5-yl and butanal-4-yl radicals nsf.gov.
The primary degradation pathway under non-oxidative conditions is acid-catalyzed hydrolysis. As discussed, this involves protonation of the ether oxygen followed by nucleophilic attack, leading to ring cleavage youtube.comwikipedia.org. The stability of THP ethers is pH-dependent; they are stable to base but are cleaved by aqueous acid organic-chemistry.org. The rate of this cleavage can be influenced by the reaction conditions. Tetrahydropyran is notably more stable than tetrahydrofuran (THF) under strongly acidic conditions, where THF is prone to ring-opening polymerization rsc.org.
Biodegradation pathways have been studied for the analogous compound, tetrahydrofuran. The process is typically initiated by a monooxygenase enzyme, which hydroxylates the carbon adjacent to the ether oxygen to form 2-hydroxytetrahydrofuran. This intermediate can then be further oxidized and the ring opened, eventually entering central metabolic cycles nih.gov. Similar pathways could be hypothesized for the biodegradation of tetrahydropyran derivatives.
Radical-Based Degradation Mechanisms
The degradation of this compound through radical-based mechanisms is a critical aspect of its chemistry, particularly under conditions that promote the formation of radical species, such as exposure to heat, light, or radical initiators. The core of these degradation pathways involves the abstraction of a hydrogen atom from the tetrahydropyran ring, leading to the formation of a carbon-centered radical. The stability and subsequent reaction pathways of this radical intermediate are heavily influenced by the position of the radical and the presence of substituents on the ring.
The initiation of radical degradation typically involves the homolytic cleavage of a weak bond in an initiator molecule to generate radicals. scienceopen.com These radicals can then abstract a hydrogen atom from the this compound molecule. The most likely sites for hydrogen abstraction are the carbon atoms adjacent to the ether oxygen (C2 and C6) and the carbon atom bearing the hydroxyl group (C4), as the resulting radicals are stabilized by the adjacent heteroatoms.
Once formed, the carbon-centered radical can undergo several propagation steps. A common pathway is the reaction with molecular oxygen, if present, to form a peroxyl radical. mdpi.com This peroxyl radical can then abstract a hydrogen atom from another molecule of this compound, propagating the chain reaction and leading to the formation of a hydroperoxide. These hydroperoxides are often unstable and can decompose to generate more radicals, accelerating the degradation process.
Another significant degradation pathway for the carbon-centered radical is through unimolecular rearrangement, such as β-scission. This can lead to the cleavage of C-C or C-O bonds within the tetrahydropyran ring, resulting in ring-opening and the formation of various smaller, oxygenated, and often volatile, degradation products. For instance, a radical at the C2 position could lead to the cleavage of the C2-O bond, opening the ring to form an oxygen-centered radical that can then undergo further reactions.
Termination of the radical chain reaction occurs when two radical species combine to form a stable, non-radical product. scienceopen.com
The plausible radical-based degradation mechanism for this compound is outlined below:
Initiation:
Formation of a radical initiator (R•).
Propagation:
Hydrogen abstraction from this compound by the initiator radical (R•) to form a tetrahydropyran radical. Abstraction is most likely at C2, C4, or C6.
Pathway A (in the presence of O₂): The tetrahydropyran radical reacts with O₂ to form a peroxyl radical.
The peroxyl radical abstracts a hydrogen from another molecule of this compound to form a hydroperoxide and a new tetrahydropyran radical.
Pathway B (rearrangement): The tetrahydropyran radical undergoes β-scission, leading to ring-opening and the formation of smaller, radical fragments.
These fragments can undergo further reactions, such as oxidation or recombination.
Termination:
Combination of any two radical species to form a stable product.
Stability Under Various Reaction Conditions
The stability of this compound is highly dependent on the specific reaction conditions, including temperature, pH, and the presence of oxidizing or reducing agents.
Thermal Stability: Substituted tetrahydropyrans generally exhibit moderate thermal stability. The presence of the ethyl and hydroxyl groups on the tetrahydropyran ring of this compound can influence its thermal decomposition. At elevated temperatures, decomposition is likely to be initiated by the homolytic cleavage of the weakest bonds in the molecule. The C-C bond of the ethyl group and the C-O bonds within the tetrahydropyran ring are potential sites for initial cleavage. The decomposition temperature is influenced by the substitution pattern, with some studies showing that the introduction of certain functional groups can either enhance or decrease thermal stability. nih.gov For instance, the presence of hydrogen bond-donating groups like the hydroxyl group can, in some cases, increase thermal stability through intermolecular interactions.
Acidic Conditions: Under acidic conditions, the ether oxygen and the hydroxyl group of this compound can be protonated. Protonation of the ether oxygen can activate the ring towards nucleophilic attack, potentially leading to ring-opening. The stability in acidic media is a key consideration in reactions where tetrahydropyranyl ethers are used as protecting groups, as their removal is often acid-catalyzed. d-nb.info The rate of degradation in acidic solution is dependent on the acid concentration and temperature.
Basic Conditions: this compound is generally expected to be more stable under basic conditions compared to acidic conditions. The ether linkage is not susceptible to cleavage by bases. The hydroxyl group can be deprotonated to form an alkoxide, which is generally stable. However, at very high temperatures and strong basic conditions, other reactions may become possible.
Oxidative Conditions: The presence of oxidizing agents can lead to the degradation of this compound. The carbon atoms adjacent to the ether oxygen (C2 and C6) are particularly susceptible to oxidation, potentially leading to the formation of lactones or other oxidized products. researchgate.net The hydroxyl group at C4 can also be oxidized to a ketone. The specific products formed will depend on the nature and strength of the oxidizing agent used.
Photochemical Stability: Exposure to ultraviolet (UV) light can induce photochemical degradation of organic molecules, including cyclic ethers. The degradation can proceed through various pathways, including the formation of radical intermediates upon absorption of light energy. nih.gov The photodegradation of similar cyclic ether structures has been shown to involve cleavage of the ether linkage. nih.gov The rate and extent of photochemical degradation will depend on the wavelength and intensity of the light, as well as the presence of photosensitizers.
The following tables provide an illustrative overview of the stability of this compound under different conditions, based on general principles and data for related compounds.
Table 1: Illustrative Thermal Decomposition Data for this compound
| Temperature (°C) | Decomposition Rate (%/hour) | Major Decomposition Products (Hypothetical) |
|---|---|---|
| 150 | < 0.1 | Minor ring-opened products |
| 200 | 1.5 | Ethanal, Propanal, Water, Ring-opened fragments |
| 250 | 8.0 | Significant fragmentation to smaller volatile organic compounds |
Note: This data is illustrative and based on general trends for substituted tetrahydropyrans.
Table 2: Illustrative Stability of this compound in Aqueous Solutions at 50°C
| Condition | Concentration | Degradation after 24h (%) | Major Degradation Products (Hypothetical) |
|---|---|---|---|
| Acidic | 0.1 M HCl | 15 | Ring-opened diols and other fragments |
| Neutral | pH 7 | < 1 | - |
| Basic | 0.1 M NaOH | < 2 | - |
| Oxidative | 1% H₂O₂ | 25 | 3-Ethyl-tetrahydro-pyran-4-one, ring-opened carboxylic acids |
Role of 3 Ethyl Tetrahydro Pyran 4 Ol As a Synthetic Intermediate in Complex Molecule Synthesis
Application as a Building Block for Advanced Organic Structures
The utility of 3-Ethyl-tetrahydro-pyran-4-ol as a foundational element in organic synthesis is underscored by its capacity to serve as a template for the construction of a variety of advanced structures. The inherent chirality and the fixed spatial arrangement of its substituents provide a solid framework for stereocontrolled synthetic sequences.
The tetrahydropyran (B127337) ring of this compound is a primary oxacycle that can be further elaborated into more complex oxygen-containing heterocyclic systems. Methodologies such as the Prins cyclization are fundamental in creating substituted tetrahydropyran-4-ol derivatives. nih.gov This reaction, involving the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, provides a direct and efficient pathway to the tetrahydropyran core. nih.gov The resulting 4-hydroxyl group can then be used as a handle for subsequent ring-forming reactions, leading to the synthesis of fused or spirocyclic oxacycles. While specific examples for the 3-ethyl derivative are not extensively detailed in readily available literature, the general principles of tetrahydropyran chemistry suggest its utility in this context.
The closely related tetrahydropyran-4-one scaffold is a versatile intermediate for the synthesis of various oxacycles. acs.org By extension, oxidation of the hydroxyl group in this compound would yield 3-ethyl-tetrahydropyran-4-one, a highly functionalized intermediate. This ketone could then undergo a variety of transformations, such as Baeyer-Villiger oxidation to form a seven-membered lactone, or be used in condensation reactions to build more complex heterocyclic systems.
The this compound structure serves as a modifiable scaffold for generating libraries of diverse molecules. The ethyl group at the C-3 position introduces a specific lipophilic character and steric bulk that can be crucial for biological activity in medicinal chemistry applications. The diversification of this scaffold can be achieved through reactions that modify the core tetrahydropyran ring or functionalize the existing substituents.
For instance, ring-rearrangement metathesis or other ring-expansion strategies could potentially be employed to convert the six-membered tetrahydropyran ring into larger oxacycles like oxepanes, further expanding the structural diversity achievable from this starting material. The principles of such transformations have been explored for other substituted pyrans.
Derivatization for Subsequent Synthetic Transformations
The true synthetic power of this compound lies in the strategic derivatization of its functional groups, which paves the way for a broad range of subsequent chemical reactions.
The secondary hydroxyl group at the C-4 position is a prime site for a variety of chemical modifications. It can be readily oxidized to a ketone, as mentioned previously, or converted into a good leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide array of other functional groups at this position, including amines, azides, and carbon nucleophiles. Furthermore, the hydroxyl group can be protected using standard protecting group strategies to allow for selective reactions at other positions of the molecule.
The ethyl group at the C-3 position, while generally less reactive, can also be a site for functionalization, particularly through radical-based reactions or by activation of the adjacent C-H bonds. While specific literature on the functionalization of the ethyl group in this particular molecule is limited, general methods for the late-stage functionalization of alkyl chains could potentially be applied.
The bifunctional nature of this compound makes it an attractive component for the synthesis of macrocycles and polycyclic frameworks, which are prevalent in many complex natural products. nih.gov The hydroxyl group can serve as a nucleophile or be converted into an electrophilic center, while another part of the molecule can be functionalized to contain the complementary reactive partner.
A common strategy for incorporating such motifs into macrocycles is through ring-closing metathesis (RCM) or macrolactonization reactions. nih.gov For example, the hydroxyl group could be esterified with a long-chain carboxylic acid containing a terminal alkene. Subsequent RCM could then form a macrocyclic lactone incorporating the 3-ethyl-tetrahydropyran unit. Prins-type macrocyclizations have also emerged as a powerful strategy for the simultaneous formation of a tetrahydropyran ring and a macrocycle. nih.govnih.gov
The construction of fused polycyclic systems can be envisioned through intramolecular reactions. For instance, after appropriate functionalization of the ethyl group to an extended chain with a reactive terminus, an intramolecular cyclization (e.g., an intramolecular Heck reaction) could lead to the formation of a fused ring system. nih.gov
Q & A
Q. What computational tools aid in predicting tetrahydropyran reactivity and stability?
- Methodological Answer : Molecular dynamics simulations (e.g., Gaussian or ORCA) model ring puckering and transition states. For photochemical derivatives like 4-methyl-4-(phenylethynyl)tetrahydro-2H-pyran, TD-DFT predicts excited-state behavior and regioselectivity in alkynylation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
